Cas no 1537997-33-3 (3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine)

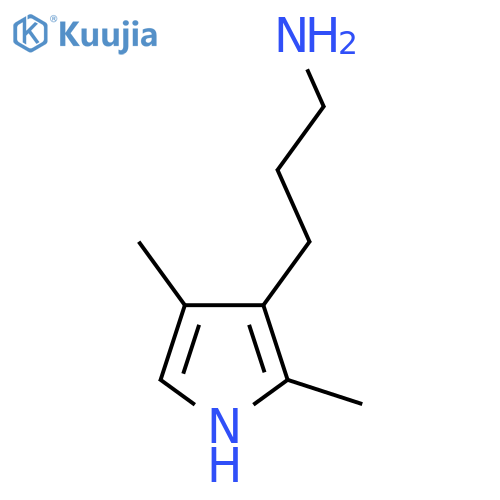

1537997-33-3 structure

商品名:3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine

- 1537997-33-3

- EN300-1793082

-

- インチ: 1S/C9H16N2/c1-7-6-11-8(2)9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3

- InChIKey: PRFGLFLFRFIRSJ-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C)C(=C1C)CCCN

計算された属性

- せいみつぶんしりょう: 152.131348519g/mol

- どういたいしつりょう: 152.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 41.8Ų

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793082-0.5g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-0.05g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 0.05g |

$1080.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-2.5g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 2.5g |

$2520.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-0.25g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-0.1g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 0.1g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-5.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1793082-10.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1793082-1g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 1g |

$1286.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-10g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 10g |

$5528.0 | 2023-09-19 | ||

| Enamine | EN300-1793082-1.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine |

1537997-33-3 | 1g |

$1286.0 | 2023-06-03 |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1537997-33-3 (3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 13769-43-2(potassium metavanadate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬